molecular formula C20H18ClNO3 B4972649 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one

2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B4972649
M. Wt: 355.8 g/mol
InChI Key: LMOFLVHZCANYES-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one, also known as BCB, is a chemical compound that has attracted attention due to its potential use in various scientific research applications. BCB is a type of oxazole derivative, which is a class of compounds known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been found to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its versatility in different scientific research applications. This compound has been found to exhibit various biological activities, making it a suitable compound for studying different biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one. One area of research is the development of new drugs based on the structure of this compound. This compound has been found to exhibit anti-inflammatory and anticancer properties, making it a potential candidate for the development of new drugs for the treatment of these diseases. Another area of research is the optimization of the synthesis method of this compound to achieve higher yields and purity. This would make this compound more accessible for scientific research and potentially for industrial applications. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity, which would help to determine its suitability for different scientific research applications.

Synthesis Methods

The synthesis of 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 4-butoxyaniline with 4-chlorobenzaldehyde in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then cyclized with oxalic acid in the presence of acetic anhydride to yield this compound. The synthesis method of this compound has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.

Scientific Research Applications

2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential use in various scientific research applications, such as in the development of new drugs and materials. This compound has been found to exhibit anti-inflammatory, antimicrobial, and anticancer properties. It has also been investigated for its use as a fluorescent probe for the detection of metal ions. The unique structure of this compound allows for its versatile use in different scientific research applications.

Properties

IUPAC Name

(4Z)-2-(4-butoxyphenyl)-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-2-3-12-24-17-10-6-15(7-11-17)19-22-18(20(23)25-19)13-14-4-8-16(21)9-5-14/h4-11,13H,2-3,12H2,1H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOFLVHZCANYES-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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